![molecular formula C14H24ClNS B14442813 1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride CAS No. 76652-35-2](/img/structure/B14442813.png)
1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride is an organic compound with a unique structure that includes a pyridinium ion core substituted with a hexylsulfanyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride typically involves the alkylation of 3,5-dimethylpyridine with a hexylsulfanyl methyl halide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Substituted pyridinium salts.
科学的研究の応用
1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the extraction and recovery of precious metals like palladium from acidic solutions.
作用機序
The mechanism of action of 1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride involves its ability to form stable complexes with metal ions through coordination with the nitrogen and sulfur atoms. This property is particularly useful in the extraction and separation of metals from solutions. The compound’s antimicrobial activity is believed to be due to its interaction with microbial cell membranes, disrupting their integrity and function.
類似化合物との比較
- 4-[(Hexylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole
- 4-[(Hexylsulfanyl)methyl]-3,5-dimethylisoxazole
Comparison: 1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride is unique due to its pyridinium ion core, which imparts distinct chemical and physical properties compared to similar compounds like pyrazoles and isoxazoles. The presence of the pyridinium ion enhances its solubility in water and its ability to form stable complexes with metal ions, making it particularly useful in applications involving metal extraction and recovery .
特性
CAS番号 |
76652-35-2 |
|---|---|
分子式 |
C14H24ClNS |
分子量 |
273.9 g/mol |
IUPAC名 |
1-(hexylsulfanylmethyl)-3,5-dimethylpyridin-1-ium;chloride |
InChI |
InChI=1S/C14H24NS.ClH/c1-4-5-6-7-8-16-12-15-10-13(2)9-14(3)11-15;/h9-11H,4-8,12H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
GJNMXFFNBBQLPG-UHFFFAOYSA-M |
正規SMILES |
CCCCCCSC[N+]1=CC(=CC(=C1)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




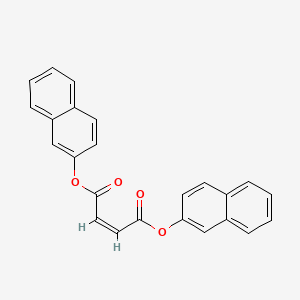
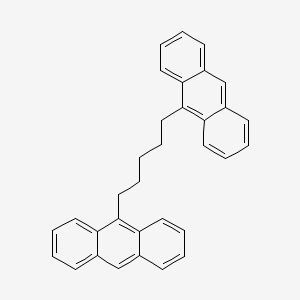

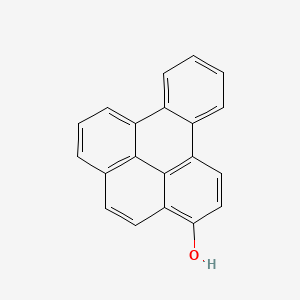
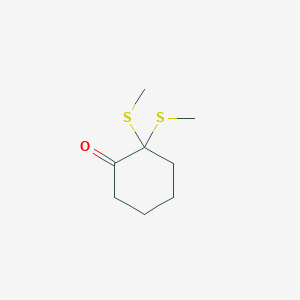

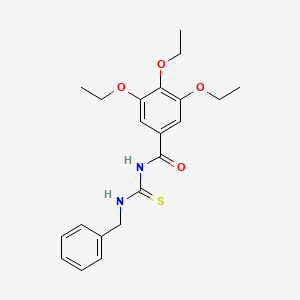
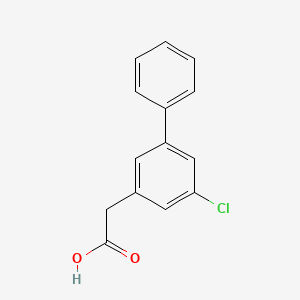
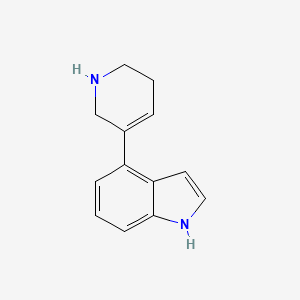

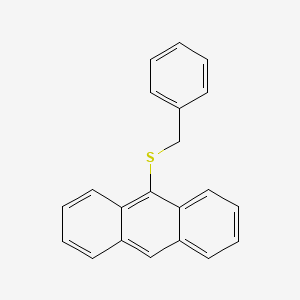
![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)
